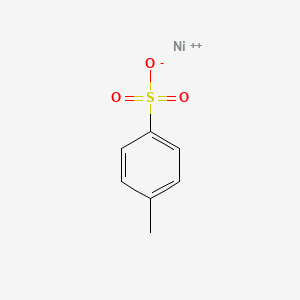

Nickel(2+) 4-methylbenzene-1-sulfonate

Descripción

Interdisciplinary Importance of Nickel(II) Coordination Compounds

Nickel(II) coordination compounds are a class of complexes where nickel exists in the +2 oxidation state, bonded to various ligands. wisdomlib.org These compounds are significant not only in inorganic chemistry but also in numerous other scientific fields. chemijournal.com The coordination chemistry of nickel is diverse, with complexes exhibiting a range of geometries, coordination numbers, and oxidation states, though Ni(II) is the most common. chemijournal.com

The interdisciplinary importance of these compounds is vast:

In Medicine and Biology: Nickel(II) complexes are investigated for their biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. wisdomlib.orgchemijournal.comchemistryjournal.net They have been studied as potential inhibitors for various enzymes and are components of several vitamins and drugs. chemijournal.comaustinpublishinggroup.com

In Catalysis: Nickel complexes are widely used as catalysts in industrial processes. chemistryjournal.net They are often cheaper and less toxic than their palladium counterparts. swu.edu.cn Their unique chemical activity, including variable oxidation states and the ability to easily react with electrophiles, makes them valuable in organic synthesis. swu.edu.cngoogle.com

In Materials Science: Nickel(II) coordination compounds are used in the assembly of semiconductors and as precursors for ceramic materials. chemijournal.com The ability of sulfonate groups to coordinate with metal ions in flexible ways allows for the formation of diverse and high-dimensional structures, making them useful in the design of new porous materials with applications in gas storage and separation. swu.edu.cn

Conceptual Framework: Nickel(II) p-Toluenesulfonate as a Model System for Metal-Sulfonate Interactions

Nickel(II) p-toluenesulfonate serves as an excellent model system for studying the interactions between metal ions and sulfonate groups. The crystal structure of its hexahydrate form, Ni(H₂O)₆₂, reveals a deformed octahedral geometry where the Ni²⁺ ion is coordinated to six water molecules. swu.edu.cn The p-toluenesulfonate groups are not directly bonded to the nickel ion but exist as counter-anions. swu.edu.cn

A key feature of this structure is the hydrogen bonding between the oxygen atoms of the sulfonate group (SO₃⁻) and the coordinated water molecules. swu.edu.cn This demonstrates the nature of outer-sphere coordination and the role of hydrogen bonding in stabilizing the crystal lattice.

The sulfonate group is particularly interesting as a ligand because, similar to a carboxylate, its oxygen atoms can coordinate to metal ions in various ways, leading to a rich diversity of structural possibilities. swu.edu.cn This flexibility can result in the formation of one-, two-, or three-dimensional polymeric networks. The study of simple systems like nickel(II) p-toluenesulfonate provides fundamental insights into these coordination modes, which is crucial for the rational design of more complex metal-organic frameworks and functional materials.

Overview of Key Research Domains: Coordination Chemistry, Catalysis, and Materials Science

The research applications of nickel(II) p-toluenesulfonate are primarily concentrated in the fields of coordination chemistry, catalysis, and materials science.

Coordination Chemistry: In coordination chemistry, nickel(II) p-toluenesulfonate is a useful starting material for the synthesis of new nickel(II) complexes. illinois.eduwisdomlib.org The tosylate anion is considered a weakly coordinating anion, which means it can be easily displaced by other ligands. This property allows chemists to synthesize a wide variety of nickel complexes with different ligands and coordination environments. The resulting complexes are studied for their magnetic, spectroscopic, and structural properties.

Catalysis: Nickel(II) p-toluenesulfonate has demonstrated significant catalytic activity. For instance, it has been shown to be a highly effective catalyst for the Biginelli reaction, a multi-component reaction used to synthesize dihydropyrimidinones, which are compounds with potential pharmaceutical applications. swu.edu.cn Transition metal complexes, including those of nickel, are known for their excellent catalytic activity and selectivity in the synthesis of natural products, drugs, and functional materials. swu.edu.cn Nickel catalysts, in general, are used for a wide range of organic transformations, including cross-coupling reactions and hydrodehalogenation of aromatic compounds. google.commdpi.com

Materials Science: In materials science, nickel(II) p-toluenesulfonate is used in the synthesis of advanced materials. Metal-carboxylate and metal-sulfonate coordination compounds are recognized as an emerging class of porous materials. swu.edu.cn These materials have potential applications in areas such as the adsorption and separation of gases, asymmetric catalysis, magnetism, and chemical sensing. swu.edu.cn The ability of the sulfonate group to bridge metal centers in various ways is key to constructing these functional porous networks. swu.edu.cn

Interactive Data Table: Properties of Nickel(II) p-Toluenesulfonate

| Property | Value |

| Chemical Formula | C₁₄H₁₄NiO₆S₂ |

| Molecular Weight | 437.09 g/mol (anhydrous) |

| Appearance | Green crystals or powder illinois.edu |

| CAS Number | 6944-05-4 chemicalbook.com |

| Common Form | Hexahydrate (Ni(H₂O)₆₂) swu.edu.cnscbt.com |

| Crystal System | Monoclinic swu.edu.cn |

| Space Group | P2(1)/n swu.edu.cn |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C7H7NiO3S+ |

|---|---|

Peso molecular |

229.89 g/mol |

Nombre IUPAC |

4-methylbenzenesulfonate;nickel(2+) |

InChI |

InChI=1S/C7H8O3S.Ni/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+2/p-1 |

Clave InChI |

SIWFTSSVRGFNFR-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2] |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Mechanistic Insights into Nickel Ii P Toluenesulfonate Formation

Direct Synthesis from Elemental Nickel and p-Toluenesulfonic Acid Hydrate

A direct and effective method for preparing Nickel(II) p-toluenesulfonate involves the reaction of elemental nickel with p-toluenesulfonic acid monohydrate. illinois.edu This approach is valued for producing the salt free from contaminating counterions that can be present when starting with nickel salts. illinois.edu

Elucidation of Oxidation-Reduction Reaction Pathways

The formation of Nickel(II) p-toluenesulfonate from elemental nickel is fundamentally an oxidation-reduction (redox) reaction. In this process, elemental nickel, which has an oxidation state of 0, is oxidized to the Nickel(II) ion (Ni²⁺). The oxidizing agent is the proton (H⁺) from the p-toluenesulfonic acid. Each nickel atom loses two electrons to form the Ni²⁺ cation.

Simultaneously, the protons from the sulfonic acid are reduced. Two protons each accept an electron, combining to form hydrogen gas (H₂), which evolves from the reaction mixture. The p-toluenesulfonate anion (CH₃C₆H₄SO₃⁻) does not participate in the redox reaction itself but serves as the counter-ion for the newly formed Ni²⁺ cation.

In the final crystalline product, the nickel(II) ion is typically coordinated by six water molecules, forming the hexaaquanickel(II) complex cation, [Ni(H₂O)₆]²⁺. swu.edu.cn

Optimization of Reaction Parameters for High Crystalline Yields

Achieving a high yield of crystalline Nickel(II) p-toluenesulfonate through the direct synthesis method requires careful control over several reaction parameters. These include the stoichiometry of the reactants, reaction temperature, and duration.

A typical procedure involves heating a mixture of nickel powder and p-toluenesulfonic acid monohydrate in water. illinois.edu The use of a slight excess of the acid can help to ensure complete reaction of the nickel metal, though some unreacted metal may remain and require removal by filtration. illinois.edu The reaction is generally performed at reflux temperature to increase the reaction rate. illinois.edu

After the reaction is complete, the hot solution is filtered to remove any unreacted nickel powder. Large green crystals of the product, identified as Ni(H₂O)₆₂, deposit upon cooling the filtrate to room temperature. illinois.edu Further concentration of the mother liquor can yield additional crops of crystals.

| Parameter | Value/Condition | Purpose |

| Nickel Powder | 85.2 mmol | Limiting Reactant |

| p-Toluenesulfonic Acid Monohydrate | 169 mmol | Reactant/Oxidizing Agent |

| Molar Ratio (Acid:Ni) | ~2:1 | Stoichiometric Ratio |

| Solvent | Water (20 mL) | Reaction Medium |

| Temperature | Reflux | To increase reaction rate |

| Duration | 15 hours | To ensure completion |

| Product Isolation | Hot filtration, cooling, crystallization | Purification and Yield |

| Yield | 52.4% | Efficiency of the reaction |

| Data sourced from a representative synthesis. illinois.edu |

Preparative Routes from Nickel(II) Inorganic Precursors

Alternative synthetic routes to Nickel(II) p-toluenesulfonate utilize readily available inorganic nickel salts, such as nickel(II) hydroxide (B78521) and basic nickel(II) carbonate. These methods are based on classic acid-base neutralization reactions, avoiding the handling of hydrogen gas produced in the direct synthesis method.

Synthesis from Nickel(II) Hydroxide and p-Toluenesulfonic Acid

Nickel(II) hydroxide, Ni(OH)₂, is a green, solid compound that reacts with acids. The synthesis of Nickel(II) p-toluenesulfonate can be achieved by reacting Ni(OH)₂ with an aqueous solution of p-toluenesulfonic acid. This is a neutralization reaction where the hydroxide base reacts with the sulfonic acid to form a salt and water.

The balanced chemical equation for this reaction is: Ni(OH)₂(s) + 2 CH₃C₆H₄SO₃H(aq) → Ni(CH₃C₆H₄SO₃)₂(aq) + 2 H₂O(l)

The reaction mechanism is a straightforward proton transfer. The acidic protons from the p-toluenesulfonic acid are transferred to the hydroxide ions of the nickel(II) hydroxide, forming water. The resulting Nickel(II) cations and p-toluenesulfonate anions remain in solution. The solid product can then be isolated by evaporation of the water.

Synthesis from Basic Nickel(II) Carbonate

Basic nickel(II) carbonate, which can be represented by the formula xNiCO₃·yNi(OH)₂·zH₂O, is another common precursor. Its reaction with p-toluenesulfonic acid also proceeds via an acid-base mechanism to yield Nickel(II) p-toluenesulfonate. swu.edu.cn

The reaction involves the neutralization of both the carbonate and hydroxide components of the basic salt by the acid. The carbonate reacts with the acid to produce the nickel salt, water, and carbon dioxide gas, which effervesces from the solution. The hydroxide component reacts as described in the section above.

A general equation for the reaction with the carbonate portion is: NiCO₃(s) + 2 CH₃C₆H₄SO₃H(aq) → Ni(CH₃C₆H₄SO₃)₂(aq) + H₂O(l) + CO₂(g)

This method is advantageous as the evolution of carbon dioxide provides a visual indication of the reaction's progress. The final product is obtained as a crystalline solid from the resulting solution. swu.edu.cn

Influence of Stoichiometric Ratios, Reaction Temperature, and Duration on Product Yield and Purity

For syntheses involving nickel(II) inorganic precursors, the optimization of reaction parameters is crucial for maximizing both the yield and purity of the final product.

Stoichiometric Ratios: The ratio of p-toluenesulfonic acid to the nickel precursor is a critical factor. A stoichiometric ratio of 2:1 (acid to nickel compound) is theoretically required for the reaction to go to completion. Using a slight excess of the nickel precursor can ensure that all the acid is consumed, which can be beneficial if the unreacted solid precursor is easily filtered off. Conversely, using a slight excess of the acid can help to dissolve all the nickel precursor, but may require additional purification steps to remove the unreacted acid from the final product.

Reaction Temperature: The temperature at which the reaction is carried out affects the rate of reaction. Gently heating the reaction mixture can increase the solubility of the reactants and accelerate the dissolution of the nickel precursor, leading to a faster reaction. However, excessive heating should be avoided as it can lead to the decomposition of the product or the formation of unwanted byproducts. For the carbonate precursor, gentle heating can also help to drive off the dissolved carbon dioxide, pushing the equilibrium towards the products.

Duration: The reaction duration must be sufficient to allow for the complete reaction of the starting materials. The reaction progress can often be monitored by observing the cessation of gas evolution (for the carbonate precursor) or the complete dissolution of the solid nickel precursor. Once the reaction is complete, prolonged heating is generally unnecessary and can be detrimental to the product quality. The isolation of the final product, typically through solvent evaporation and crystallization, is then performed. swu.edu.cn

| Parameter | General Influence |

| Stoichiometric Ratio (Acid:Precursor) | A ~2:1 ratio is ideal. Excess acid can ensure complete reaction but may require removal. Excess precursor can be filtered but may trap product. |

| Reaction Temperature | Moderate heating generally increases the reaction rate and solubility of reactants. |

| Reaction Duration | Should be sufficient for complete dissolution of the precursor and cessation of any gas evolution. |

Alternative Synthetic Strategies for Related Nickel(II) Tosylate Complexes

The synthesis of nickel(II) p-toluenesulfonate and related transition metal tosylates can be achieved through various methodologies beyond the direct reaction of nickel metal with p-toluenesulfonic acid. These alternative strategies often employ different starting materials, such as metal carbonates or other metal salts, to facilitate the reaction and yield the desired tosylate complex.

One prominent alternative involves the use of basic nickel(II) carbonate as the nickel source. This method proceeds by reacting basic nickel(II) carbonate with p-toluenesulfonic acid, providing a straightforward and effective route to nickel p-toluenesulfonate swu.edu.cn. This approach is advantageous as the carbonate starting material is often more reactive than the metal powder, and the reaction's only byproduct is water and carbon dioxide.

Analogous synthetic routes have been successfully applied to other transition metals, highlighting the versatility of p-toluenesulfonic acid in forming tosylate salts. These methods can be adapted for nickel and provide insight into the broader chemistry of metal tosylate formation. For instance, cobalt(II) tosylate can be prepared from cobalt salts, and manganese(II) tosylate is synthesized by reacting manganese powder with p-toluenesulfonic acid and water, followed by heating to reflux illinois.edu. Similarly, vanadium tosylate has been synthesized using vanadium powder under reflux conditions illinois.edu. The synthesis of various nickel(II) complexes has also been achieved using different Ni(II) salts like acetate (B1210297), nitrate, chloride, and sulfate (B86663) as starting materials, suggesting that these could be viable precursors for nickel(II) tosylate through salt metathesis reactions nih.gov.

These binary transition metal tosylate salts are considered valuable starting materials in synthetic chemistry, often serving as alternatives to perchlorate (B79767) salts, which can be explosive, or other salts like hexafluorophosphates and tetrafluoroborates that may have drawbacks such as hydrolysis or high cost illinois.edu.

The table below summarizes various synthetic strategies for producing transition metal tosylates, which can be considered analogous or adaptable for the synthesis of nickel(II) tosylate complexes.

| Target Compound | Metal Source | Tosylate Source | Solvent/Conditions | Reference |

| Nickel(II) p-toluenesulfonate | Basic Nickel(II) Carbonate | p-Toluenesulfonic acid | Not specified | swu.edu.cn |

| Nickel(II) p-toluenesulfonate | Nickel Powder | p-Toluenesulfonic acid monohydrate | Water, Reflux | illinois.edu |

| Manganese(II) p-toluenesulfonate | Manganese Powder | p-Toluenesulfonic acid monohydrate | Water, Reflux | illinois.edu |

| Vanadium(III) p-toluenesulfonate | Vanadium Powder | p-Toluenesulfonic acid monohydrate | Water, Reflux | illinois.edu |

Purification Techniques for Crystalline Nickel(II) p-Toluenesulfonate

The isolation and purification of crystalline nickel(II) p-toluenesulfonate are critical steps to obtain a high-purity product suitable for further applications and characterization. The primary method for purification is crystallization, which relies on the differential solubility of the compound and impurities in a given solvent system.

A common technique involves obtaining the initial crystalline product through methods like solvent evaporation swu.edu.cn. Following the initial synthesis, the crude product is typically isolated by filtration. A key purification step is recrystallization. This process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution. Subsequent slow cooling of the solution decreases the solubility of the nickel(II) p-toluenesulfonate, leading to the formation of well-defined, high-purity crystals, while impurities remain in the mother liquor.

After the crystals have formed, they are collected, typically by filtration. To remove any residual mother liquor and adsorbed impurities, the isolated crystals are often washed with a small amount of a cold solvent in which the desired compound has low solubility. The final step is drying the purified crystals, which is frequently performed under vacuum at room temperature to remove all traces of solvent without causing thermal decomposition of the hydrated complex illinois.edu. In some cases, a second crop of crystals can be obtained by concentrating the mother liquor from the initial filtration and repeating the cooling process illinois.edu. Techniques such as centrifugation can also be employed to efficiently separate the crystals from the liquid phase google.com.

The table below outlines common purification techniques applicable to crystalline nickel(II) p-toluenesulfonate.

| Technique | Description | Purpose | Reference |

| Crystallization | Formation of a solid crystalline product from a solution, often induced by solvent evaporation or slow cooling. | Primary isolation and purification of the compound. | swu.edu.cngoogle.com |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form purer crystals. | To remove soluble impurities that remain in the mother liquor upon cooling. | illinois.edu |

| Filtration | Separating the solid crystals from the liquid mother liquor using a filter medium. | To isolate the crystalline product after crystallization or washing. | illinois.edu |

| Vacuum Drying | Removing residual solvent from the crystals under reduced pressure. | To obtain a pure, dry final product without thermal degradation. | illinois.edu |

| Concentration of Mother Liquor | Evaporating solvent from the filtrate to induce further crystallization. | To increase the overall yield by recovering dissolved product. | illinois.edu |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of Nickel Ii P Toluenesulfonate

X-ray Diffraction Analysis

X-ray diffraction stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For Nickel(II) p-toluenesulfonate, this method has provided profound insights into its crystal lattice, coordination geometry, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies: Determination of Crystal System and Space Group

Single-crystal X-ray diffraction studies have revealed that the hydrated complex of Nickel(II) p-toluenesulfonate, specifically Ni(H₂O)₆₂, crystallizes in the monoclinic system. swu.edu.cn The determined space group for this compound is P2(1)/n. swu.edu.cn The lattice parameters obtained from these studies provide a precise description of the unit cell dimensions. swu.edu.cn

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (nm) | 0.69564(14) |

| b (nm) | 0.62968(13) |

| c (nm) | 2.5176(5) |

| α (°) | 90 |

| β (°) | 91.420(4) |

| γ (°) | 90 |

| V (nm³) | 1.1024(4) |

| Z | 2 |

Detailed Analysis of the Nickel(II) Coordination Environment (e.g., Octahedral Hexaaquanickel(II) Cation)

At the heart of the crystal structure lies the nickel(II) ion. X-ray diffraction analysis confirms that the Ni²⁺ ion is coordinated by six water molecules, forming a [Ni(H₂O)₆]²⁺ complex cation. swu.edu.cn This coordination results in a deformed octahedral geometry around the central nickel atom. swu.edu.cn The p-toluenesulfonate groups are not directly bonded to the nickel ion but rather exist as counter-anions within the crystal lattice, balancing the positive charge of the hexaaquanickel(II) cation. swu.edu.cn This arrangement is a common motif for hydrated salts of first-row transition metals.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification and Coordination Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the nature of chemical bonds. In the case of Nickel(II) p-toluenesulfonate, IR spectroscopy confirms the presence of the characteristic vibrational modes of both the p-toluenesulfonate anion and the coordinated water molecules.

Key vibrational bands associated with the p-toluenesulfonate group include those arising from the S=O stretching of the sulfonate group, as well as C-H and C=C vibrations of the aromatic ring. The coordination of water molecules to the nickel(II) ion is also evident in the IR spectrum, typically showing broad absorption bands in the high-frequency region corresponding to O-H stretching vibrations. The positions of these bands can provide information about the strength of the hydrogen bonding within the crystal structure.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₃⁻ | Asymmetric Stretching | ~1200-1250 |

| -SO₃⁻ | Symmetric Stretching | ~1040-1080 |

| Aromatic C=C | Stretching | ~1400-1600 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Coordinated H₂O | O-H Stretching | ~3200-3600 (broad) |

Thermal Decomposition Pathways and Stability Profiling via Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) provides valuable information about the thermal stability of a compound and the nature of its decomposition. For hydrated Nickel(II) p-toluenesulfonate, TGA reveals a multi-step decomposition process.

Advanced Magnetic Susceptibility Measurements for Electronic Configuration Assessment

The electronic configuration and magnetic state of the nickel(II) ion in nickel(II) p-toluenesulfonate are primarily elucidated through magnetic susceptibility measurements. In its common hydrated form, Ni(H₂O)₆₂, the nickel(II) ion is in a +2 oxidation state with a d⁸ electron configuration. swu.edu.cn The central Ni(II) ion is coordinated by six water molecules, forming a distorted octahedral geometry. swu.edu.cn

In such an octahedral ligand field, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For a d⁸ ion like Ni(II), the ground state electronic configuration is t₂g⁶eg². This configuration features two unpaired electrons in the eg orbitals, rendering the complex paramagnetic.

The magnetic moment (µ_eff) for a d⁸ ion in an octahedral environment is theoretically predicted to be above the spin-only value of 2.83 Bohr magnetons (B.M.). This deviation is due to the significant contribution of spin-orbit coupling, which "mixes in" orbital angular momentum from excited states. Experimental µ_eff values for typical high-spin octahedral Ni(II) complexes fall within the range of 2.9 to 3.4 B.M. mdpi.com Temperature-dependent magnetic susceptibility studies show that for magnetically isolated Ni(II) centers, the product of molar magnetic susceptibility and temperature (χ_M T) remains relatively constant upon cooling, consistent with a spin triplet (S=1) ground state. mdpi.com Any significant deviation at lower temperatures could suggest intermolecular magnetic interactions. The precise magnetic moment provides critical validation of the high-spin d⁸ electronic state within the octahedral coordination environment.

Table 1: Typical Magnetic Properties of High-Spin Octahedral Ni(II) Complexes

| Parameter | Expected Value/Range |

|---|---|

| Electronic Configuration | t₂g⁶eg² |

| Total Spin (S) | 1 |

| Spin-Only Magnetic Moment (µ_so) | 2.83 B.M. |

| Experimental Magnetic Moment (µ_eff) | 2.9 - 3.4 B.M. |

| Room Temperature χ_M T | ~1.1 - 1.3 cm³ mol⁻¹ K |

Theoretical and Computational Chemistry Approaches

To complement experimental findings and gain deeper insight into the molecular and electronic properties of nickel(II) p-toluenesulfonate, theoretical and computational methods are employed. These approaches are invaluable for optimizing molecular geometries, analyzing electronic structures, and predicting spectroscopic behavior.

Density Functional Theory (DFT) has become a standard computational tool for investigating transition metal complexes due to its balance of accuracy and computational cost. semanticscholar.org For nickel(II) p-toluenesulfonate, specifically the [Ni(H₂O)₆]²⁺ cation, DFT calculations are used to determine the minimum energy structure. Functionals like B3LYP are commonly paired with basis sets such as LANL2DZ or 6-311G(d,p) for such systems, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data. nih.gov The goal of geometrical optimization is to theoretically confirm the distorted octahedral coordination around the Ni(II) center, as established by experimental methods. swu.edu.cnnih.gov

Beyond structural parameters, DFT calculations provide a detailed picture of the electronic structure. The energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap is a key parameter indicating the chemical reactivity and kinetic stability of the complex. researchgate.net Analysis of the molecular orbitals reveals their composition, showing how the nickel d-orbitals interact with the ligand orbitals of the water molecules. Furthermore, DFT can map the spin density distribution, visually confirming that the unpaired electron density resides primarily on the nickel center, consistent with the t₂g⁶eg² configuration. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and delocalization effects, such as charge transfer. Applied to the [Ni(H₂O)₆]²⁺ cation, NBO analysis quantifies the charge on the nickel atom and the ligand water molecules, providing a more nuanced view than simple formal charges.

This method identifies the key donor-acceptor interactions that contribute to the stability of the complex. It analyzes the interactions between the filled, Lewis-type orbitals (lone pairs on the oxygen atoms of the water ligands) and the empty, non-Lewis type orbitals (the unoccupied d-orbitals of the Ni(II) center). The strength of these charge transfer interactions, from the ligand to the metal, is quantified by second-order perturbation theory analysis of the Fock matrix. This provides insight into the covalency of the Ni-O bonds within the coordination sphere.

Computational chemistry is also a powerful tool for predicting and interpreting spectra. Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectrum (UV-Vis) of the complex. researchgate.net This method computes the energies of electronic transitions from the ground state to various excited states. For an octahedral Ni(II) complex, TD-DFT can predict the energies of the spin-allowed d-d transitions, which helps in the assignment of bands observed in the experimental spectrum. researchgate.net

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. doi.org By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared (IR) spectrum can be generated. Comparing these predicted frequencies with the experimental IR spectrum aids in the assignment of vibrational modes, such as the Ni-O stretching and bending modes, confirming the coordination environment of the nickel ion.

Table 2: Common DFT Parameters for Ni(II) Complex Analysis

| Parameter | Example/Method | Application |

|---|---|---|

| Functional | B3LYP, M06 | Geometrical Optimization, Electronic Structure |

| Basis Set (Ni) | LANL2DZ, SDD | Describes core and valence electrons of the metal |

| Basis Set (Other Atoms) | 6-31G(d,p), 6-311++G(d,p) | Describes electrons of lighter atoms (O, C, H, S) |

| Method for Spectra | TD-DFT | Prediction of UV-Vis electronic transitions |

| Analysis Method | NBO | Charge distribution and charge transfer analysis |

In Depth Coordination Chemistry of the Nickel Ii –sulfonate System

The p-Toluenesulfonate Anion as a Ligand and Counterion

The p-toluenesulfonate anion (often abbreviated as tosylate or OTs) is a versatile component in the synthesis of nickel(II) coordination compounds. Its role can be twofold: it can directly coordinate to the nickel(II) center through one or more of its oxygen atoms, or it can exist as a counterion, balancing the charge of a cationic nickel(II) complex. The specific role it plays is often dictated by the reaction conditions, including the solvent system and the presence of other competing ligands.

The sulfonate group (SO₃⁻) is generally considered a weak ligand. However, its oxygen atoms possess sufficient electron density to coordinate with metal ions like nickel(II). The coordination can occur in several ways, leading to a variety of structural motifs. In many instances, particularly in the presence of strong donor ligands like water or various organic molecules, the p-toluenesulfonate anion will act as a non-coordinating counterion.

In the solid state, even when not directly bonded to the nickel(II) ion, the sulfonate group often plays a crucial role in stabilizing the crystal lattice through hydrogen bonding interactions. The oxygen atoms of the sulfonate group are effective hydrogen bond acceptors, forming networks with hydrogen bond donors such as coordinated water molecules or amine groups on other ligands.

The sulfonate group exhibits significant coordination flexibility. When it does coordinate to a metal center, it can adopt several modes:

Monodentate: One of the three oxygen atoms of the sulfonate group binds to a single nickel(II) ion.

Bidentate: Two of the oxygen atoms of the same sulfonate group coordinate to the same nickel(II) ion, forming a chelate ring.

Bridging: The sulfonate group can link two or more nickel(II) centers. This can occur in a variety of ways, such as one oxygen atom coordinating to one metal center and another oxygen atom to a second, or through more complex bridging arrangements involving multiple oxygen atoms and metal ions.

This flexibility allows for the construction of diverse and complex architectures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers.

Formation and Structural Characteristics of Hexaaquanickel(II) bis-p-Toluenesulfonate

A well-characterized example of a nickel(II) p-toluenesulfonate compound is hexaaquanickel(II) bis-p-toluenesulfonate, Ni(H₂O)₆₂. In this complex, the nickel(II) ion is not directly coordinated to the p-toluenesulfonate anions. Instead, it is coordinated by six water molecules, forming an octahedral [Ni(H₂O)₆]²⁺ cation. swu.edu.cn The p-toluenesulfonate groups act as counterions, balancing the charge.

The crystal structure of this compound reveals that the octahedral [Ni(H₂O)₆]²⁺ cations and the p-toluenesulfonate anions are held together by an extensive network of hydrogen bonds. swu.edu.cnresearchgate.net The hydrogen atoms of the coordinated water molecules form hydrogen bonds with the oxygen atoms of the sulfonate groups. swu.edu.cn This arrangement results in a layered structure with alternating hydrophilic and hydrophobic regions. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features |

| Ni(H₂O)₆₂ | Monoclinic | P2(1)/n | Octahedral [Ni(H₂O)₆]²⁺ cation; p-toluenesulfonate as counterion; extensive hydrogen bonding. swu.edu.cn |

Complexation Reactions with Exogenous Ligands and Formation of Novel Nickel(II) Coordination Compounds

Nickel(II) p-toluenesulfonate serves as a valuable starting material for the synthesis of new nickel(II) coordination compounds. By reacting it with various exogenous ligands (ligands other than p-toluenesulfonate), the coordinated water molecules in the hexaaquanickel(II) complex can be displaced, leading to the formation of a wide array of novel complexes. The p-toluenesulfonate anion may remain as a counterion or become incorporated into the coordination sphere of the nickel(II) ion, depending on the nature of the added ligand and the reaction conditions.

The choice of exogenous ligand is critical in determining the structure and properties of the resulting complex. Ligands can range from simple monodentate species to complex polydentate chelating agents. The use of bifunctional ligands can lead to the formation of coordination polymers and metal-organic frameworks.

Design and Synthesis of Extended Metal-Organic Networks and Coordination Polymers Incorporating Sulfonate Linkers

The ability of the sulfonate group to act as a bridging ligand is key to the design and synthesis of extended metal-organic networks and coordination polymers. By using ligands that contain one or more sulfonate groups, it is possible to link nickel(II) centers into one-, two-, or three-dimensional structures. The p-toluenesulfonate anion itself can act as a linker, although more complex sulfonate-containing organic molecules are often employed to create more intricate and porous frameworks.

A particularly interesting application of sulfonate-containing ligands in nickel(II) coordination chemistry is the construction of pillared-layer architectures. In these structures, two-dimensional layers of nickel(II) ions linked by one type of ligand are separated by "pillars" which are typically linear bifunctional organic ligands. This creates a three-dimensional framework with channels or pores.

While carboxylates are more commonly used as the primary linkers in these systems, sulfonates can also play a role, either as the in-plane linker or as part of the pillar. The development of such microporous frameworks is of significant interest for applications in gas storage, separation, and catalysis. The use of nickel(II) in these frameworks is advantageous due to its interesting magnetic and electronic properties.

Mechanistic Investigations and Catalytic Prominence of Nickel Ii P Toluenesulfonate in Organic Transformations

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and highly reactive alternative to palladium-based systems for cross-coupling reactions. chemistryviews.org Aryl tosylates, derived from readily available phenols, serve as stable and effective electrophiles in these transformations, providing a valuable substitute for the more commonly used aryl halides.

C(sp²)-C(sp³) Cross-Coupling of Aryl Tosylates with Organometallic Reagents

The formation of a bond between an sp²-hybridized carbon of an aromatic ring and an sp³-hybridized carbon of an alkyl group is a cornerstone of organic synthesis. Nickel catalysts have been successfully employed to mediate the cross-coupling of aryl tosylates with various organometallic reagents, such as organozincs and Grignard reagents. researchgate.netresearchgate.net

These reactions typically proceed via a catalytic cycle involving the oxidative addition of the aryl tosylate to a Ni(0) species, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst. Research has demonstrated that nickel-based systems can effectively couple aryl tosylates with benzylic zinc reagents, expanding the toolkit for creating complex organic molecules. researchgate.net The choice of ligand is crucial for the success of these reactions, influencing both the yield and the selectivity of the transformation.

A study on the Kumada–Tamao–Corriu cross-coupling reaction for synthesizing chlorpromazine (B137089) derivatives highlighted the effectiveness of nickel(II) catalysis with a simple organophosphorus ligand, achieving moderate to excellent yields (39%–82%) in coupling aryl tosylates with alkyl Grignard reagents. researchgate.net

Suzuki-Miyaura Coupling of Phenols Facilitated by In Situ Tosylate Formation

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and materials science. chemistryviews.orgchemrevlett.com A significant advancement involves the direct use of phenols, which are converted in situ to aryl tosylates before undergoing the nickel-catalyzed cross-coupling with arylboronic acids. mdpi.comresearchgate.net

This one-pot procedure avoids the need to isolate the often-sensitive aryl tosylate intermediate. A key development in this area is the use of tosyl fluoride (B91410) (TsF) as a tosylating agent in a Sulfur(VI) Fluoride Exchange (SuFEx) process. The nickel catalyst must be compatible with this in situ activation step. mdpi.com Research has identified trans-NiCl(o-Tol)(PCy₃)₂ as a particularly effective catalyst for this transformation. The presence of water was found to significantly improve the efficiency of the one-pot process. researchgate.net

The reaction demonstrates broad functional group compatibility and can be applied to complex molecules, as shown by the successful 3-phenylation of estradiol (B170435) and estrone. researchgate.net

| Catalyst System | Activator | Base | Solvent | Key Finding |

| trans-NiCl(o-Tol)(PCy₃)₂/2PCy₃ | Tosyl Fluoride (TsF) | K₃PO₄·3H₂O | THF/H₂O | Water significantly improves the efficiency of the one-pot process. researchgate.net |

| trans-NiCl(o-Tol)(PCy₃)₂/2PCy₃ | Tosyl Chloride (TsCl) | K₃PO₄·3H₂O | THF/H₂O | The nickel catalyst is deactivated by TsCl, highlighting the necessity of TsF for the one-pot procedure. mdpi.com |

Cyanation of Aryl Sulfonates

The introduction of a nitrile group into an aromatic ring is a valuable transformation, as nitriles are versatile synthetic intermediates. Nickel-catalyzed cyanation of aryl sulfonates provides an effective route to aryl nitriles. researchgate.netresearchgate.net These reactions often utilize zinc cyanide (Zn(CN)₂) as the cyanide source. researchgate.netbohrium.com

An efficient method has been developed using a Ni(II) complex as a precatalyst and 4-(dimethylamino)pyridine (DMAP) as a crucial additive. researchgate.net This system demonstrates wide functional group tolerance, accommodating keto, ester, and pyridyl groups. In some cases, the addition of sodium bromide (NaBr) allows for the use of more challenging aryl tosylates in reductive coupling reactions with electrophilic cyanating reagents. acs.org This suggests that NaBr may facilitate the oxidative addition step in the catalytic cycle. acs.org

Thioetherification Reactions Involving Aryl Tosylates

The formation of C–S bonds to produce aryl thioethers is another important transformation catalyzed by nickel. While classic methods often require high temperatures, recent advances have enabled the thioetherification of aryl tosylates under milder conditions. acs.orgorganic-chemistry.org

For the first time, aryl and alkenyl tosylates have been demonstrated to be competent electrophilic partners in nickel-catalyzed C–S bond formation. nih.govresearchgate.net Preformed Ni(II)-allyl precatalysts supported by bulky terphenyl phosphine (B1218219) ligands have been shown to efficiently couple a wide range of aryl tosylates with both aromatic and aliphatic thiols without the need for an external reductant. nih.gov This protocol represents a significant expansion of the substrate scope for nickel-catalyzed thioetherification. nih.govresearchgate.net

| Catalyst Type | Substrates | Key Feature |

| Preformed Ni(II)‐allyl precatalysts with terphenyl phosphine ligands | Aryl and alkenyl tosylates, (hetero)aryl halides | First demonstration of tosylates as competent partners in Ni-catalyzed C-S bond formation. nih.govresearchgate.net |

| Air-stable nickel precatalyst (XantphosNi(o-tolyl)Cl) | Aryl and alkenyl triflates with alkyl thiols | Mild conditions, short reaction times, and broad substrate scope. organic-chemistry.org |

Homocoupling of Aryl Sulfonates

The homocoupling of aryl sulfonates to form symmetrical biaryl compounds is a reaction that can occur under nickel catalysis, though it is often observed as a side reaction in cross-coupling protocols. nih.gov The mechanism for this transformation can be complex. For aryl halides, studies on nickel-catalyzed electrochemical reactions suggest that a Ni(I) species undergoes oxidative addition with the aryl halide to form a Ni(II)(Ar) intermediate. rsc.org A subsequent ligand exchange pathway can lead to a high-valence Ni(III)(Ar)₂ species, which then undergoes reductive elimination to produce the biaryl product. rsc.org

Compared to aryl halides, the homocoupling of aryl sulfonates is generally less efficient, as the C-O bond of the sulfonate is more difficult to activate. nih.gov The rate of homocoupling is highly dependent on the nature of the leaving group, with the reactivity order being -I > -Br > -Cl >> -OSO₂R. nih.gov While dedicated methods for the nickel-catalyzed homocoupling of aryl tosylates are less common, the reaction remains a relevant pathway to consider in the design of cross-coupling reactions.

Catalysis in Other Key Organic Reactions

Beyond cross-coupling, nickel(II) p-toluenesulfonate and related nickel-tosylate complexes are investigated for their catalytic activity in other significant organic reactions. For instance, the nickel(II) complex (4-MeOC₆H₄)Ni(PCy₃)₂(OTs) has proven to be a general and effective catalyst for the Suzuki-Miyaura cross-coupling of various aryl sulfonates with arylboronic acids at room temperature. researchgate.net This air-stable Ni(II)-σ-aryl complex acts as a precatalyst, highlighting the utility of having the tosylate anion as part of the initial catalyst structure. chemistryviews.orgresearchgate.net The versatility of such catalysts underscores the expanding role of nickel in facilitating challenging chemical transformations under mild and synthetically useful conditions. chemistryviews.org

Hydrosilylation of Carbonyl Derivatives

The catalytic hydrosilylation of aldehydes and ketones to their corresponding silyl (B83357) ethers is a fundamental transformation, providing a mild and efficient route to alcohols after a subsequent hydrolysis step. While various transition metals catalyze this reaction, nickel complexes, including different Ni(II) salts, have been recognized as effective and economical alternatives to more expensive precious metals. scispace.commdpi.com Nickel p-toluenesulfonate can serve as a precatalyst in these systems. The general mechanism is believed to involve the in-situ formation of a transient nickel hydride species from the Ni(II) precursor and a silane (B1218182) reducing agent. researchgate.net This nickel hydride is the key active intermediate that adds across the carbonyl C=O bond.

The catalytic cycle typically proceeds through the insertion of the carbonyl group into the nickel-hydrogen bond, forming a nickel alkoxide intermediate. uc.edu This intermediate then reacts with another equivalent of the silane to release the silyl ether product and regenerate the nickel hydride catalyst, allowing the cycle to continue. researchgate.net The efficiency of these nickel-catalyzed systems can be high, with good tolerance for various functional groups. researchgate.net

Table 1: Representative Nickel-Catalyzed Hydrosilylation of Various Ketones

| Entry | Substrate | Product | Yield (%) |

| 1 | Acetophenone | 1-Phenylethan-1-ol silyl ether | 86 |

| 2 | 4'-Methylacetophenone | 1-(p-tolyl)ethan-1-ol silyl ether | 85 |

| 3 | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)ethan-1-ol silyl ether | 83 |

| 4 | 4'-Chloroacetophenone | 1-(4-chlorophenyl)ethan-1-ol silyl ether | 84 |

| 5 | 2-Acetonaphthone | 1-(naphthalen-2-yl)ethan-1-ol silyl ether | 81 |

Note: Data is illustrative of typical yields in nickel-catalyzed systems as reported in related studies. researchgate.net

Biginelli Reaction as a Probe for Catalytic Activity

The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a cornerstone of heterocyclic chemistry for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). organic-chemistry.org These scaffolds are of significant interest due to their wide range of pharmacological activities. organic-chemistry.orgnih.gov The catalytic performance of nickel(II) p-toluenesulfonate has been explicitly investigated using this reaction as a benchmark. swu.edu.cn

Studies have shown that nickel(II) p-toluenesulfonate exhibits high catalytic activity in the Biginelli reaction. swu.edu.cn The Lewis acidic nature of the Ni(II) center is believed to activate the aldehyde carbonyl group, facilitating the formation of a key N-acyliminium ion intermediate, which is a rate-determining step in the proposed mechanism. researchgate.net Compared to classical acid-catalyzed conditions which often require long reaction times and produce moderate yields, catalysts like nickel(II) p-toluenesulfonate and other nickel salts such as nickel chloride hexahydrate can significantly shorten reaction times and improve product yields. organic-chemistry.orgswu.edu.cn The use of such catalysts represents a more efficient and practical methodology for the synthesis of these valuable heterocyclic compounds. organic-chemistry.org

Table 2: Efficacy of Nickel Catalysts in the Biginelli Reaction

| Aldehyde | β-Ketoester | Catalyst | Time (h) | Yield (%) |

| Benzaldehyde | Ethyl Acetoacetate | NiCl₂·6H₂O | 4 | 95 |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | NiCl₂·6H₂O | 4 | 97 |

| 4-Methylbenzaldehyde | Ethyl Acetoacetate | NiCl₂·6H₂O | 4.5 | 92 |

| Furfural | Ethyl Acetoacetate | NiCl₂·6H₂O | 5 | 85 |

| Benzaldehyde | Methyl Acetoacetate | NiCl₂·6H₂O | 4 | 94 |

Note: Data adapted from a study on nickel chloride hexahydrate, demonstrating the general effectiveness of Ni(II) salts in this transformation. organic-chemistry.org

Ethylene (B1197577) Oligomerization and Polymerization Catalysis

The transformation of ethylene into linear alpha-olefins (LAOs) and polyethylene (B3416737) is a process of immense industrial importance. Nickel-based catalysts have been pivotal in this field since the discovery of the "nickel effect," where trace amounts of nickel salts combined with aluminum alkyls were found to dimerize ethylene. mdpi.com Modern catalytic systems often employ well-defined nickel complexes, and precursors like nickel(II) p-toluenesulfonate can be used in the synthesis of these active catalysts. lookchem.com

The mechanism of ethylene oligomerization at a nickel center involves a delicate balance between chain propagation (ethylene insertion) and chain transfer (β-hydride elimination). mdpi.commdpi.com The ratio of the rates of these two competing reactions determines the product distribution, from short-chain oligomers like 1-butene (B85601) and 1-hexene (B165129) to high molecular weight polyethylene. mdpi.com The structure of the ligand coordinated to the nickel center is paramount in controlling this selectivity. Phosphine-sulfonate ligands, for example, have been used to create highly active nickel catalysts for ethylene polymerization, producing high molecular weight polyethylene without the need for a cocatalyst. rsc.org The sulfonate group in these ligands provides a hemilabile, anionic donor that stabilizes the active cationic nickel center.

Exploration of Catalytic Mechanisms and Active Species

Identification and Role of Nickel(I) Intermediates in Catalytic Cycles

While many catalytic processes begin with a Ni(II) precatalyst such as nickel(II) p-toluenesulfonate, the active species in the catalytic cycle is often a lower-valent nickel complex, particularly Ni(0) or Ni(I). nih.gov Ni(II) compounds can be reduced in situ to generate these active species. Ni(I) intermediates are especially important in cross-coupling reactions and have been extensively proposed in radical-type mechanisms. nih.gov

The unique properties of nickel allow it to readily access multiple oxidation states, facilitating catalytic cycles that involve Ni(I)/Ni(III) or Ni(0)/Ni(II) redox couples. nih.gov For instance, in cross-electrophile coupling reactions, a Ni(I) species can activate an alkyl halide through a single-electron transfer process to generate an alkyl radical. nih.gov This ability to engage in radical pathways distinguishes nickel catalysis from its heavier congener, palladium, and allows for novel transformations. The formation of radicals from the reaction of Ni(I) with electrophiles is a critical step that enables stereoconvergent couplings and reactions involving C(sp³)-hybridized centers. nih.gov

Studies on Protodemetalation (PDM) of Aryl Nickel(II) Complexes

Protodemetalation (PDM), the cleavage of a carbon-metal bond by a proton source, is a fundamental step in many catalytic cycles. chemrxiv.orgnih.gov It can be a desired product-forming step or a detrimental side reaction that leads to catalyst deactivation or the formation of undesired byproducts. nih.gov Understanding the factors that govern the rate and mechanism of PDM is therefore critical for optimizing nickel-catalyzed reactions.

Detailed studies on the PDM of (bipyridyl)aryl-nickel(II) complexes have provided significant insights. nih.govresearchgate.net These investigations reveal that the process is often a concerted, electrophilic step that proceeds through a cyclic transition state. chemrxiv.org Interestingly, the rate of PDM does not always scale directly with the pKa of the acid. nih.govresearchgate.net Acids capable of forming favorable cyclic transition states—such as 5-, 6-, or 7-membered rings—can accelerate the reaction significantly, even if they are weaker acids than HCl. chemrxiv.orgnih.gov For example, acetic acid and pyrazole (B372694) can protodemetalate aryl-nickel(II) complexes much faster than stronger mineral acids, a finding attributed to their ability to form stable, cyclic transition states. researchgate.net

Impact of Ligand Design and Solvent Effects on Catalytic Performance and Selectivity

The performance of a nickel catalyst is profoundly influenced by the ligand coordinated to the metal center and the solvent in which the reaction is conducted. illinois.edu Ligands dictate the catalyst's reactivity, selectivity, and stability by modulating the electronic and steric environment of the nickel atom.

Ligand Effects:

Electronic Effects: Electron-rich ligands, such as certain N-heterocyclic carbenes (NHCs) or phosphines, increase the nucleophilicity of the nickel center, which can promote oxidative addition. Conversely, electron-poor, π-accepting ligands can facilitate reductive elimination. illinois.edu

Steric Effects: Bulky ligands can be used to control selectivity, prevent catalyst dimerization, and disfavor unwanted side reactions like β-hydride elimination. For example, chelating ligands with large bite angles have been shown to increase the rates of reductive elimination in cross-coupling reactions. illinois.edu

Solvent Effects: The solvent can impact catalysis in several ways. It can coordinate to the metal center, influence the solubility of reactants and intermediates, and affect the stability of transition states. researchgate.net In some cases, coordinating solvents like tetrahydrofuran (B95107) (THF) can increase catalytic activity compared to non-coordinating solvents like toluene. researchgate.net This can be attributed to the solvent's ability to stabilize the active catalytic species or facilitate ligand exchange steps. In other instances, the choice of solvent can even induce the formation of entirely different nickel complex structures from the same starting materials. mdpi.com The interplay between the ligand, solvent, and nickel precursor is therefore a critical consideration in developing an effective catalytic system.

Advanced Applications in Materials Science and Sensor Development

Development of Porous Materials and Inclusion Compounds

The coordination of nickel(II) ions with sulfonate-based organic linkers, such as 4-methylbenzene-1-sulfonate, is a key strategy in the synthesis of porous materials like metal-organic frameworks (MOFs). atlasofscience.orgbohrium.com Unlike the more commonly studied carboxylate-based MOFs, sulfonate-based frameworks have been investigated less but offer unique properties due to the distinct coordination chemistry of the sulfonate group. atlasofscience.org These materials can form robust, three-dimensional networks that contain pores and channels of specific sizes and chemical environments, making them suitable for creating inclusion compounds. atlasofscience.orgbohrium.com

The porous nature of nickel-based sulfonate frameworks allows them to act as molecular sieves, trapping guest molecules within their structure. This process, known as guest sorption, can be highly selective. The selectivity is governed by factors such as pore size, the chemical nature of the framework's surface, and specific interactions between the host framework and the guest molecule. sc.edu For instance, nickel-based MOFs have demonstrated the ability to selectively adsorb certain gases over others. nih.govrsc.org

Research into various nickel-containing MOFs has quantified their adsorption capabilities for different gases. The interaction between the guest molecule (e.g., krypton) and the organic ligands of the framework can significantly influence adsorption affinity, sometimes independent of the material's specific surface area. nih.gov For example, frameworks with aromatic structures can enhance affinity for certain guests through Kr···π interactions. nih.gov While specific data for a framework made purely from Ni(2+) and 4-methylbenzene-1-sulfonate is not detailed, the principles from analogous systems highlight the potential for selective gas separation. One study on a nickel-based coordination framework demonstrated a higher preference for CO2 adsorption over N2 and CH4. researchgate.netepa.gov

| Framework | Guest Molecule | Adsorption Capacity | Selectivity | Reference |

|---|---|---|---|---|

| Nickel-based MOF (JUC-86) | Krypton (Kr) | 2.71 mmol/g | Kr/N₂ Selectivity: 9.03 | nih.gov |

| {[Ni(H₂BTTB)·(H₂O)₂]·(DIOX)₂}n | Carbon Dioxide (CO₂) | High | High selectivity for CO₂ over CH₄ and N₂ | researchgate.netepa.gov |

| Magnesium-based MOF | Carbon Dioxide (CO₂) | Not specified | Selective for CO₂ over CH₄ | rsc.org |

Metal-organic frameworks constructed with sulfonate ligands can exhibit significant anion-exchange capabilities. The ionic nature of the bond between the metal cation and the sulfonate anion allows for the exchange of anions within the framework with other anions from a surrounding solution. Research on bridged organic-inorganic hybrid mesostructured materials has shown that all anion sites can be exchangeable, leading to a remarkable anion-exchange capacity of up to 3.9 mmol/g. kaust.edu.sa This property allows for the framework to be loaded with different functional anions, potentially altering its chemical or physical properties for specific applications. Both small anions, like acetate (B1210297) and nitrate, and larger surfactant anions can be exchanged into these structures. kaust.edu.sa

Rational Design and Fabrication of Chemical Sensors for Metal Ion Detection

The 4-methylbenzene sulfonate functional group is being incorporated into larger molecular scaffolds to create highly selective and sensitive chemical sensors. These sensors are designed to detect specific metal ions, including Nickel(II), in various media.

A notable application is the development of colorimetric chemosensors, which change color upon binding with a target ion. rsc.org A specific chemosensor, 4-[{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]hydrazono}methyl]phenyl 4-methyl benzene (B151609) sulfonate (CTHMBS), has been developed for the selective detection of Ni(II) ions in aqueous solutions. nih.gov The presence of Ni(II) triggers a distinct, naked-eye color change in the solution from yellow to reddish-brown. nih.gov This visual response provides a simple and rapid method for detecting nickel. The detection limit for this sensor was determined to be 11.87 µM, demonstrating its sensitivity. nih.gov The effectiveness of this sensor has been successfully tested in real water samples. nih.gov Chalcone-based sensors have also been developed for Ni2+ detection, showing a color change from yellow to purple with a detection limit of 0.36 μM. mdpi.comresearchgate.net

| Chemosensor | Target Ion | Color Change | Detection Limit | Reference |

|---|---|---|---|---|

| CTHMBS | Nickel(II) | Yellow to Reddish-brown | 11.87 µM | nih.gov |

| DPP (Chalcone-based) | Nickel(II) | Yellow to Purple | 0.36 µM | mdpi.comresearchgate.net |

Understanding the binding mechanism between the sensor molecule and the metal ion is crucial for optimizing sensor design. For the CTHMBS chemosensor, the interaction with Ni(II) was investigated using UV-vis spectroscopy and Density Functional Theory (DFT) calculations. nih.gov Similarly, for other sensors, the binding ratio is often determined using methods like a Job plot and ESI-mass spectrometry. mdpi.comresearchgate.net In many cases, the complex forms a 1:1 binding ratio between the sensor molecule and the Ni(II) ion. mdpi.comresearchgate.net The binding itself can occur through various coordination modes. Spectroscopic and computational studies on methyl-coenzyme M reductase (MCR) have established that substrates can bind to the active Ni(I) state through their sulfonate groups, forming a hexacoordinate complex. nih.govresearchgate.net This indicates a strong affinity between nickel ions and sulfonate groups, which is a key interaction in the sensor's mechanism. The binding affinity is quantified by the association constant; for one chalcone-based sensor, this was calculated as 1.06 × 10⁴ M⁻¹. mdpi.comresearchgate.net

Future Perspectives and Emerging Research Avenues for Nickel Ii P Toluenesulfonate

Innovations in Supramolecular Coordination Architectures with Tailored Functionalities

The development of supramolecular chemistry offers a powerful bottom-up approach to construct well-defined nano-architectures. nih.gov While the crystal structure of hydrated Nickel(II) p-toluenesulfonate is relatively simple, consisting of a hexaquanickel(II) cation, [Ni(H₂O)₆]²⁺, and two p-toluenesulfonate (tosylate) anions, it presents a foundational platform for constructing complex supramolecular assemblies. swu.edu.cn In this arrangement, the tosylate anions act as counterions, balancing the charge of the nickel complex. Their primary interaction with the cationic complex is through hydrogen bonds between the sulfonate oxygen atoms and the coordinated water molecules. swu.edu.cn

Future innovations lie in strategically replacing the coordinated water molecules with bespoke organic ligands designed to direct the self-assembly process. This strategy leverages principles from crystal engineering, where ligands capable of simultaneous metal coordination and self-complementary hydrogen bonding can guide the formation of predictable, higher-order structures. nih.gov By incorporating ligands with specific hydrogen-bonding motifs or π-rich aromatic surfaces, researchers can encourage non-covalent interactions like hydrogen bonding and π–π stacking. These interactions can link the individual nickel-containing units into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. rsc.org

| Component | Role in Assembly | Potential Functionality |

|---|---|---|

| Nickel(II) Ion | Coordination center; Lewis acid site | Catalytic activity, magnetic properties |

| Functional Organic Ligands | Primary structure-directing units via coordination | Porosity, molecular recognition, chirality |

| p-Toluenesulfonate Anion | Charge balance; secondary stabilization via H-bonds and π-stacking | Enhanced thermal stability, templating effects |

Integration into Heterogeneous Catalytic Systems for Sustainable Processes

The global push for green chemistry has intensified the search for catalysts based on earth-abundant, inexpensive, and low-toxicity metals like nickel. ucsd.eduscrivenerpublishing.com Heterogeneous catalysts are particularly desirable as they can be easily separated from reaction products, enabling recycling and continuous processes. mdpi.com Nickel(II) p-toluenesulfonate serves as an excellent and versatile precursor for the synthesis of a wide range of heterogeneous nickel catalysts.

Its solubility in polar solvents facilitates the straightforward impregnation of various porous support materials. Through techniques like incipient wetness impregnation followed by calcination or chemical reduction, the Nickel(II) p-toluenesulfonate precursor can be converted into highly dispersed active nickel species, such as nickel oxide (NiO) nanoparticles, metallic nickel (Ni(0)) nanoparticles, or even single-atom catalysts. researchgate.netdntb.gov.ua The choice of support material is critical and can be tailored to the target application.

For instance, depositing the nickel precursor onto high-surface-area supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) can produce catalysts for ethylene (B1197577) oligomerization or hydrogenation reactions. mdpi.com Utilizing carbon-based materials like graphene or activated carbon can yield catalysts for electrocatalysis or the valorization of biomass. mdpi.commdpi.com Furthermore, metal-organic frameworks (MOFs) can be used as supports to create catalysts with well-defined, isolated active sites for fine chemical synthesis. researchgate.net These approaches are central to developing sustainable processes for producing fuels, chemicals, and pharmaceuticals. metall-mater-eng.com

| Support Material | Active Ni Species | Potential Sustainable Application |

|---|---|---|

| Aluminosilicates (e.g., Zeolites) | Ni²⁺ ions, NiO clusters | Ethylene oligomerization |

| Graphene Oxide | Ni(0) nanoparticles | Hydrogenation of biomass-derived platform molecules (e.g., furfural) mdpi.com |

| Titanium Dioxide (TiO₂) | Ni nanoparticles (co-catalyst) | Photocatalytic hydrogen production |

| Mesoporous Carbon | Ni single-atoms | Selective hydrogenation, CO₂ reduction |

Advanced Characterization Techniques for In Operando Catalysis Studies

A deep understanding of a catalyst's behavior requires characterizing it under actual reaction conditions—an approach known as operando spectroscopy. researchgate.netacs.org This methodology provides crucial, real-time information on the catalyst's structure, oxidation state, and coordination environment while it is actively facilitating a chemical transformation, bridging the gap between structure and performance. acs.org Future research on catalysts derived from Nickel(II) p-toluenesulfonate will heavily rely on these advanced techniques to unravel complex reaction mechanisms.

Techniques such as X-ray Absorption Spectroscopy (XAS) are particularly powerful for studying nickel catalysts. Operando XAS can monitor the dynamic changes in the oxidation state and local coordination of nickel atoms during a reaction, which is essential for identifying the true active site. iscre28.orgresearchgate.net For example, in a hydrogenation reaction, XAS could reveal whether the active species is Ni(0), Ni(II), or another oxidation state, and how it interacts with reactants.

Other valuable techniques include:

In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These methods can identify molecular species adsorbed on the catalyst surface and track the formation of reaction intermediates and products in real time. mdpi.com

In Situ X-ray Diffraction (XRD): This technique can follow changes in the crystalline structure of the catalyst, such as the transformation from a precursor to the active phase or potential sintering of nanoparticles during the reaction.

Mössbauer Spectroscopy: For catalysts containing elements like iron, cobalt, or nickel, this technique provides high-resolution information on the electronic state and coordination changes of the catalytic center during the reaction. mdpi.com

By applying a suite of operando techniques, researchers can build a comprehensive picture of the catalytic cycle, identify rate-limiting steps, and understand deactivation mechanisms, leading to the rational design of more efficient and stable catalysts. iscre28.orgresearchgate.net

Computational Design and Predictive Modeling for Novel Derivatives and Applications

Computational modeling has become an indispensable tool in modern catalytic science, enabling researchers to predict catalyst properties and guide experimental efforts. rsc.orgresearchgate.net For Nickel(II) p-toluenesulfonate, computational methods, particularly Density Functional Theory (DFT), offer a pathway to rationally design novel derivatives with enhanced performance for specific applications. mdpi.comuniversepg.com

DFT calculations can provide fundamental insights into the electronic and geometric structures of nickel complexes. universepg.com Researchers can model how modifications to the molecular structure—such as replacing the aqua ligands with phosphine-sulfonate or other chelating ligands—would impact the stability and reactivity of the nickel center. researchgate.netrsc.org This allows for the in silico screening of numerous potential catalyst candidates before committing to laboratory synthesis. Key properties that can be predicted include reaction energy profiles, activation barriers for catalytic steps, and spectroscopic signatures that can later be compared with experimental data for model validation. mdpi.com

Beyond DFT, emerging data-driven approaches, including machine learning, are set to accelerate the discovery process. By training algorithms on existing experimental and computational data, predictive models can identify complex structure-activity relationships that are not intuitively obvious. acs.orgsoofastaei.net These models can predict the outcome of a reaction with a given catalyst and set of conditions, guiding the optimization of catalytic systems for new and challenging chemical transformations. rsc.org This synergy between predictive modeling and experimentation is crucial for designing the next generation of catalysts derived from Nickel(II) p-toluenesulfonate.

| Computational Technique | Predicted Properties | Impact on Catalyst Development |

|---|---|---|

| Density Functional Theory (DFT) | Geometric structures, electronic properties, reaction pathways, activation energies | Rational design of ligands, understanding reaction mechanisms |

| Molecular Dynamics (MD) | Conformational flexibility, solvent effects, substrate binding | Optimization of catalyst-substrate interactions and reaction environment |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Active site chemistry in complex environments (e.g., enzymes, MOFs) | Modeling heterogeneous and biocatalytic systems |

| Machine Learning (ML) | Structure-activity relationships, reaction yield prediction | High-throughput screening of catalyst candidates and reaction conditions |

Q & A

Basic: What are the recommended synthetic routes for Nickel(2+) 4-methylbenzene-1-sulfonate, and how do reaction conditions influence yield?

Methodological Answer:

this compound (CAS: 6944-05-4) is typically synthesized via ligand exchange or acid-base reactions. A common approach involves reacting nickel(II) salts (e.g., NiCl₂·6H₂O) with 4-methylbenzenesulfonic acid in aqueous or alcoholic media under reflux. Key parameters include:

- pH control : Maintain a mildly acidic environment (pH 4–6) to prevent nickel hydroxide precipitation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous ethanol balances cost and reactivity.

- Stoichiometry : A 1:2 molar ratio of Ni²⁺ to sulfonate ligand ensures complete coordination.

Yield optimization requires monitoring via FT-IR (confirming sulfonate O-S-O stretching at ~1180 cm⁻¹) and elemental analysis.

Basic: How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystallization : Use slow evaporation from a DMSO/water mixture to obtain high-quality crystals.

Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure refinement : Use SHELX software to solve and refine the structure, focusing on Ni-O bond lengths (expected ~2.0–2.1 Å) and coordination geometry (octahedral or square planar) .

Compare results with the Cambridge Structural Database (CSD) entry for analogous nickel sulfonates to validate bond angles and packing motifs.

Advanced: What catalytic mechanisms are plausible for this compound in redox reactions?

Methodological Answer:

Nickel sulfonates often act as Lewis acid catalysts. Proposed mechanisms include:

- Ligand substitution : The sulfonate group dissociates, allowing substrate binding to Ni²⁺. This is supported by cyclic voltammetry showing reversible Ni²⁺/Ni³⁺ redox peaks .

- Proton-coupled electron transfer (PCET) : In hydrogenation reactions, Ni²⁺ facilitates simultaneous proton acquisition (from sulfonate) and electron transfer, as observed in similar nickel trifluoroacetate systems .

Advanced characterization techniques like X-ray absorption spectroscopy (XAS) can track Ni oxidation state changes during catalysis.

Advanced: How can density functional theory (DFT) elucidate the electronic structure of this compound?

Methodological Answer:

DFT calculations (e.g., using B3LYP hybrid functionals) model the electronic structure by:

Geometry optimization : Starting with SC-XRD coordinates, refine bond lengths and angles .

Electron density analysis : Identify charge distribution, highlighting electron-withdrawing effects of sulfonate groups on Ni²⁺.

Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<3 eV) suggests potential as a photocatalyst .

Validate results against experimental UV-Vis spectra (e.g., d-d transitions at ~400–600 nm).

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from:

- Hydration state variations : Anhydrous vs. hydrated forms exhibit different solubilities. Characterize via thermogravimetric analysis (TGA).

- Ionic strength effects : Use conductivity measurements to assess ion-pair formation in aqueous solutions .

- Counterion interference : Compare with structurally similar compounds (e.g., Nickel(2+) trifluoroacetate) to isolate sulfonate-specific behavior .

Publish detailed experimental conditions (temperature, purity, solvent grade) to ensure reproducibility .

Advanced: What role does this compound play in electrochemical applications?

Methodological Answer:

In electrodeposition, the compound serves as a Ni²⁺ source due to its stability in acidic electrolytes. Key considerations:

- Deposition efficiency : Optimize by adjusting electrolyte pH (2–4) and current density (10–50 mA/cm²).

- Film morphology : Use SEM/EDX to analyze nickel layer uniformity and sulfonate incorporation .

Compare with nickel sulfate systems (e.g., dipotassium nickel disulfate) to evaluate sulfonate ligand effects on conductivity .

Advanced: How can researchers design metal-organic frameworks (MOFs) using this compound?

Methodological Answer:

The sulfonate group can act as a bridging ligand in MOF synthesis. Strategies include:

- Solvothermal synthesis : Combine Ni²⁺ sulfonate with organic linkers (e.g., bipyridine) in DMF at 120°C.

- Porosity tuning : Adjust linker length to modulate pore size, validated by BET surface area analysis.

Reference computational studies (e.g., DFT) to predict stability and adsorption properties .

Basic: What spectroscopic techniques confirm the purity of this compound?

Methodological Answer:

- FT-IR : Confirm sulfonate group presence (S=O stretches at 1120–1180 cm⁻¹, O-S-O bends at 600–680 cm⁻¹).

- UV-Vis : Detect d-d transitions (e.g., ³A₂g → ³T₁g at ~390 nm) characteristic of Ni²⁺.

- NMR (in D₂O) : ¹H NMR shows aromatic protons of the 4-methylbenzene ring (δ 7.2–7.8 ppm) .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

- Toxicity mitigation : Use fume hoods to avoid inhalation of sulfonate dust (linked to respiratory irritation).

- Waste disposal : Neutralize acidic nickel waste with NaHCO₃ before disposal.

- Material compatibility : Avoid contact with reducing agents (risk of Ni⁰ formation) .

Advanced: How does ligand substitution in this compound compare to other nickel sulfonates?

Methodological Answer:

Compare kinetics using stopped-flow spectrophotometry:

- Rate constants : 4-methylbenzene sulfonate shows slower ligand exchange vs. trifluoroacetate due to steric hindrance from the methyl group .

- Thermodynamic stability : Stability constants (log β) derived from potentiometric titrations reveal stronger Ni²⁺-sulfonate binding compared to nitrate analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.